1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl-
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Overview
Description
1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- is a heterocyclic compound that belongs to the class of oxazepines These compounds are characterized by a seven-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures . These methods often utilize microwave irradiation to reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of 1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- typically involves large-scale cyclocondensation reactions using readily available starting materials. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or dimethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted oxazepines, which can exhibit different chemical and biological properties .
Scientific Research Applications
1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit histone deacetylase, which plays a role in gene expression and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and analgesic properties.
1,4-Benzoxazepine: Exhibits antibacterial and antioxidant activities.
1,4-Oxazepane: Used in the synthesis of various pharmaceuticals and materials.
The uniqueness of 1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
57492-64-5 |
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Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
7-methoxy-4,7-dimethyl-1,4-oxazepane |
InChI |
InChI=1S/C8H17NO2/c1-8(10-3)4-5-9(2)6-7-11-8/h4-7H2,1-3H3 |
InChI Key |
QTLZGKWNNJVPRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CCO1)C)OC |
Origin of Product |
United States |
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